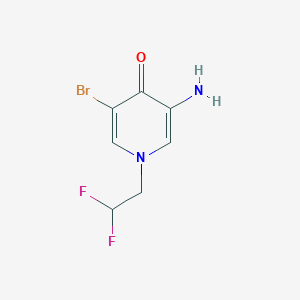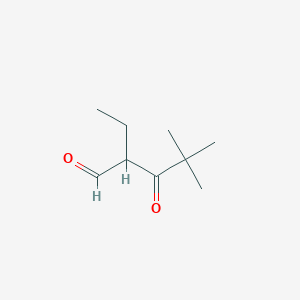
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridine ring, along with two methyl groups at the 4 and 6 positions. The unique combination of these substituents imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes:
Halogenation: Starting with 2,4,6-trimethylpyridine, selective halogenation can be achieved using reagents like bromine, chlorine, and iodine under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processes: Utilizing large reactors where the starting materials are mixed and reacted under controlled temperatures and pressures.
Continuous Flow Processes: More advanced methods where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control over reaction conditions and higher efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine exerts its effects depends on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: It might intercalate into DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-chloro-4,6-dimethylpyridine: Lacks the iodine atom, which may affect its reactivity and applications.
2-Chloro-5-iodo-4,6-dimethylpyridine: Lacks the bromine atom, leading to different chemical properties.
3-Bromo-5-iodo-4,6-dimethylpyridine: Lacks the chlorine atom, which can influence its behavior in reactions.
Uniqueness
The presence of all three halogens (bromine, chlorine, and iodine) along with two methyl groups makes 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine unique. This combination provides a distinct set of chemical properties, such as reactivity and stability, which can be leveraged in various applications.
Propiedades
Fórmula molecular |
C7H6BrClIN |
|---|---|
Peso molecular |
346.39 g/mol |
Nombre IUPAC |
3-bromo-2-chloro-5-iodo-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H6BrClIN/c1-3-5(8)7(9)11-4(2)6(3)10/h1-2H3 |
Clave InChI |
KSQDFPGWFBUCHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1I)C)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


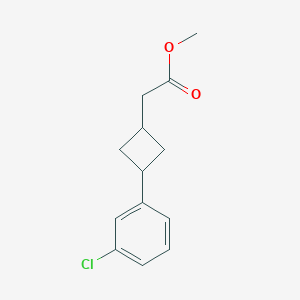
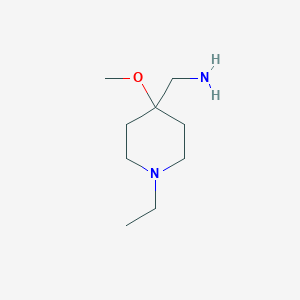
![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
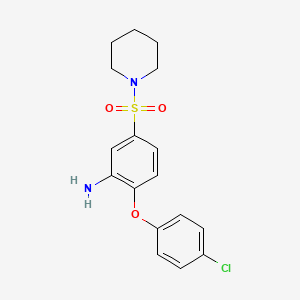
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)

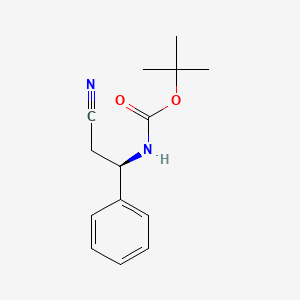

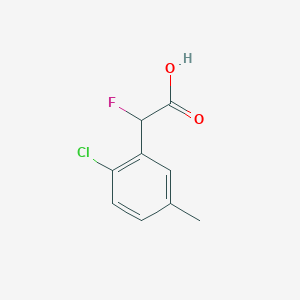
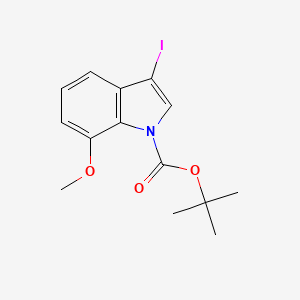
![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
